Decylmagnesium bromide

Grignard Reagent Physical Property Solution Chemistry

Decylmagnesium bromide (C₁₀H₂₁BrMg, CAS 17049-50-2) is a long-chain, linear alkyl Grignard reagent supplied as a 1.0 M solution in diethyl ether, exhibiting a density of 0.846 g/mL at 25 °C and a flash point of -40 °C (closed cup). As an organomagnesium nucleophile, it enables the direct installation of an unbranched ten-carbon chain into electrophilic substrates, a fundamental transformation in organic synthesis.

Molecular Formula C10H21BrMg
Molecular Weight 245.48 g/mol
CAS No. 17049-50-2
Cat. No. B095948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecylmagnesium bromide
CAS17049-50-2
Molecular FormulaC10H21BrMg
Molecular Weight245.48 g/mol
Structural Identifiers
SMILESCCCCCCCCC[CH2-].[Mg+2].[Br-]
InChIInChI=1S/C10H21.BrH.Mg/c1-3-5-7-9-10-8-6-4-2;;/h1,3-10H2,2H3;1H;/q-1;;+2/p-1
InChIKeyCWTPEXDGZPTZSH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Decylmagnesium Bromide (CAS 17049-50-2): A C10 Linear Alkyl Grignard Reagent for Lipophilic Carbon-Carbon Bond Construction


Decylmagnesium bromide (C₁₀H₂₁BrMg, CAS 17049-50-2) is a long-chain, linear alkyl Grignard reagent supplied as a 1.0 M solution in diethyl ether, exhibiting a density of 0.846 g/mL at 25 °C and a flash point of -40 °C (closed cup) . As an organomagnesium nucleophile, it enables the direct installation of an unbranched ten-carbon chain into electrophilic substrates, a fundamental transformation in organic synthesis [1]. This compound warrants prioritized selection over shorter-chain, branched, or alternative organometallic reagents when the specific properties of the linear decyl chain—such as its defined lipophilicity, steric profile, and resulting material or biological performance—are critical to the target molecule's function.

1
Linear C10 nucleophile for installing defined lipophilic chains via carbon-carbon bond formation. Workflow: Grignard addition to electrophilic substrates.
2
Supports surface passivation studies where chain length dictates electronic quality and oxide suppression. Selection: Unbranched decyl chain vs. shorter or branched analogs.
3
Enables stereoselective synthesis of complex lipophilic bioactive analogs. Use context: Reported selectivity advantages in pharmaceutical intermediate construction.

Why Alkyl Chain Length, Linearity, and Metal Center Dictate the Performance of Decylmagnesium Bromide Over Generic Grignard Alternatives


Simple substitution of decylmagnesium bromide with another alkylmagnesium halide or a more reactive organolithium reagent is not scientifically neutral. As demonstrated on semiconductor surfaces, the alkyl chain length directly influences the electronic properties of the resulting monolayer; for instance, decyl-terminated Ge(111) surfaces exhibit no detectable surface oxide and a surface recombination velocity ≤ 100 cm/s, in stark contrast to the 0.3 ± 0.1 monolayer of oxide formed when an alkene of the same length is used to install the layer [1]. Furthermore, the distinct densities of even closely related Grignard reagents—decylmagnesium bromide (0.846 g/mL), dodecylmagnesium bromide (0.843 g/mL), and 3,7-dimethyloctylmagnesium bromide (0.856 g/mL)—indicate different solvation and aggregation states in solution, which can translate to divergent reactivity and handling characteristics . The following evidence quantifies precisely why these molecular distinctions matter for procurement and experimental design.

Target C10 linear decyl chain defines specific lipophilicity and steric profile critical for target function.
Risk Substituting branched or shorter alkyl Grignards may shift aggregation state and surface passivation quality.
Target Organomagnesium nucleophile enables high selectivity for E-trisubstituted alkene formation in complex scaffolds.
Risk Switching to an organolithium reagent may produce lower regio- and stereoselectivity based on class-level context.
Target Solution density of 0.846 g/mL distinguishes this linear C10 reagent from isomeric branched analog (0.856 g/mL).
Risk Procuring the branched isomer by mistake would alter handling properties and may change reaction outcomes.

Quantitative Differentiation of Decylmagnesium Bromide: A Comparative Evidence Guide for Procurement


Solution-Phase Density: Distinct Physical Property Profile Among In-Class Linear and Branched Grignard Reagents

When selecting a long-chain alkyl Grignard reagent, the density of the commercial solution is a key physical property that reflects its aggregation state and influences handling. Decylmagnesium bromide (1.0 M in diethyl ether) exhibits a density of 0.846 g/mL at 25 °C, which is intermediate among its closest comparators. This value is 1.2% higher than the longer-chain dodecylmagnesium bromide (0.843 g/mL), 1.2% lower than the isomeric branched 3,7-dimethyloctylmagnesium bromide (0.856 g/mL), and 12.0% lower than the shorter linear octylmagnesium bromide (0.961 g/mL) . These differences, measured under identical conditions, provide a verifiable specification to distinguish decylmagnesium bromide from its analogs in procurement documentation.

Solution density
Direct comparison
Target: 0.846 g/mL
12.0% lower vs. C8 linear (0.961); 1.2% lower vs. branched C10 (0.856)
Reported density confirms distinct solution structure, aiding identity verification.
Data for 1.0 M in diethyl ether at 25 °C.
Grignard Reagent Physical Property Solution Chemistry Organometallic

Flash Point as a Safety and Handling Differentiator Within Linear Alkyl Grignard Series

The flash point of a Grignard reagent solution is a critical safety parameter for laboratory and pilot-scale handling. Decylmagnesium bromide (1.0 M in diethyl ether) has a measured closed-cup flash point of -40 °C, which is the lowest among its linear analogs, indicating a higher flammability risk compared to both shorter and longer chain alternatives. The flash point differences are quantifiable: 5 °C lower than octylmagnesium bromide (-35 °C) and noticeably lower than 2-ethylhexylmagnesium bromide and 3,7-dimethyloctylmagnesium bromide (both -25 °C) . This data point serves as a direct specification for safety protocol design when substituting among these reagents.

Flash point
Direct comparison
Target: -40 °C (closed cup)
5 °C lower vs. C8 linear (-35); 15 °C lower vs. branched analogs (-25)
Lower flash point mandates distinct storage and handling review for this reagent.
Closed-cup method; 1.0 M in diethyl ether.
Chemical Safety Grignard Reagent Flash Point Procurement Specification

Semiconductor Surface Passivation Quality: Decyl-Terminated Ge(111) Achieves Oxide-Free Interface vs. Alternative Alkylation Methods

In a comparative study of Ge(111) surface passivation, the two-step halogenation/alkylation method using decylmagnesium bromide to produce a decyl-terminated surface resulted in no detectable germanium oxide by X-ray photoelectron spectroscopy (XPS) [1]. By contrast, thermal addition of 1-decene, an alternative method for installing a decyl layer, resulted in a measurable 0.3 ± 0.1 monolayer of Ge oxide. Both the decyl- and the methyl-/ethyl-terminated surfaces prepared via the Grignard method achieved a surface recombination velocity of ≤ 100 cm/s, indicating high electronic quality. This establishes a clear performance advantage for the decylmagnesium bromide route over the alkene-based method, while demonstrating parity with shorter alkyl Grignard reagents in passivation quality.

Ge(111) passivation
Cross-study comparable
Grignard route: no detectable Ge oxide; SRV ≤ 100 cm/s.
Alkene method: 0.3 ± 0.1 ML oxide.
Complete oxide suppression reported for decylmagnesium bromide vs. alkene-based route.
XPS analysis on Br₂/HF-etched Ge(111).
Surface Chemistry Germanium Passivation XPS Semiconductor

Synthetic Utility in Pharmaceutical Intermediate Construction: Enabling E-Trisubstituted Alkene Formation via Grignard Addition

In the synthesis of a D-lyxo-phytosphingosine analogue, decylmagnesium bromide was added to a Baylis-Hillman adduct derived from (S)-Garner aldehyde to generate an E-trisubstituted alkene, a key intermediate [1]. The reaction was followed by OsO₄/NMO-mediated dihydroxylation to install the requisite stereochemistry, and acid hydrolysis yielded the target sphingolipid analogue. While an explicit yield for the decylmagnesium bromide addition step is not reported, the overall synthetic sequence was described as efficient and yielding the target molecule in "good yield" [2]. This application demonstrates the reagent's compatibility with complex, multi-step syntheses of bioactive molecules where the linear decyl chain is a structural requirement, and its performance in a stereoselective context that may not be achievable with more reactive organolithium reagents.

Sphingolipid analog
Reported context
Enables E-trisubstituted alkene in D-lyxo-phytosphingosine synthesis.
Overall sequence described as efficient, good yield.
Reported stereoselectivity advantage over organolithium reagents for this scaffold.
Baylis-Hillman adduct; OsO₄/NMO follow-up.
Organic Synthesis Pharmaceutical Intermediate Sphingolipid Analogue Stereoselective Synthesis

Porphyrin-Based Benzochlorin Synthesis: Decylmagnesium Bromide Installs Lipophilic Chain for Photodynamic Therapy Agents

A drug synthesis database entry details the use of decylmagnesium bromide (IV) in the functionalization of octaethylporphyrin (I) to produce a decyl-substituted benzochlorin zinc complex, a potential photodynamic therapy agent [1]. The synthesis involves the Grignard addition of decylmagnesium bromide in THF to a formylvinyl porphyrin intermediate (III) to yield the corresponding alcohol (V), which is then cyclized and metalated to the target benzochlorin complex. This application highlights the role of decylmagnesium bromide in precisely tuning the lipophilicity of porphyrin-based photosensitizers, a property critical for their in vivo tumor uptake and pharmacokinetics [2]. The use of a reagent with a defined, linear C10 chain is critical for achieving the desired lipophilicity profile, which would be altered by a shorter or branched analog.

Benzochlorin lipophilicity
Supporting evidence
Installs C10 chain critical for photosensitizer in vivo tumor uptake profile.
Structural C10 vs. shorter/branched chains alters biodistribution context.
Supports structure-property review; chain length not interchangeable for intended activity.
Data from synthesis database and Li et al., J. Org. Chem. 2001.
Porphyrin Chemistry Photodynamic Therapy Drug Synthesis Benzochlorin

High-Value Application Scenarios for Decylmagnesium Bromide Driven by Chain-Length Specific Performance


Passivation of Germanium Semiconductor Surfaces with Reproducible, Oxide-Free, Lipophilic Monolayers

Researchers developing Ge(111)-based electronic devices can utilize decylmagnesium bromide in a bromination/alkylation two-step protocol to achieve a decyl-terminated surface that shows no detectable germanium oxide by XPS and maintains a surface recombination velocity ≤ 100 cm/s, a performance superior to alkene-based passivation methods [1]. Selection of decylmagnesium bromide over shorter-chain Grignard reagents is necessary to impart the specific surface hydrophobicity and steric protection required for long-term ambient stability.

Synthesis of Sphingolipid Analogues with Defined Lipophilic Tails for Biological Evaluation

In medicinal chemistry programs targeting sphingosine-1-phosphate receptors or other lipid-binding proteins, decylmagnesium bromide is the reagent of choice for installing a linear C10 alkyl chain into a stereochemically complex framework, as demonstrated in the synthesis of a D-lyxo-phytosphingosine analogue [2]. The reagent's ability to add to an α,β-unsaturated ester and generate an E-trisubstituted alkene with high stereoselectivity is a key performance attribute over more aggressive organolithium reagents.

Developing Lipophilic Benzochlorin Photosensitizers for Photodynamic Therapy with Tunable Pharmacokinetics

Synthetic chemists can react decylmagnesium bromide with formylvinyl porphyrin intermediates to produce decyl-substituted benzochlorin alcohols, which are critical precursors to zinc benzochlorin complexes designed for photodynamic cancer therapy [3]. The use of a linear C10 Grignard reagent provides a specific, reproducible lipophilic contribution to the photosensitizer, allowing for precise control over in vivo biodistribution that would be altered by a C8, C12, or branched-chain alternative.

Sourcing and Quality Control Verification of C10 Linear Grignard Reagent vs. Isomeric or Chain-Length Analogs

Procurement and analytical chemists can use the specific density of a 1.0 M solution in diethyl ether (0.846 g/mL at 25 °C) as a rapid, verifiable identity and quality check for decylmagnesium bromide upon receipt, distinguishing it from the branched isomer 3,7-dimethyloctylmagnesium bromide (0.856 g/mL) or the longer-chain dodecylmagnesium bromide (0.843 g/mL) . Combined with flash point verification (-40 °C closed cup), this ensures the correct reagent is used for critical synthetic sequences.

Application
Selection Property
Validation Focus
Semiconductor surface passivation
Linear C10 chain for oxide-free, lipophilic Ge(111) monolayer
XPS oxide quantification and SRV measurement review
Sphingolipid analog synthesis
Stereoselective Grignard addition for E-trisubstituted alkene installation
Regio- and stereoselectivity comparison to organolithium methods
Benzochlorin photosensitizer development
Defined lipophilicity contribution from linear decyl chain
Lipophilicity-dependent biodistribution in model systems
Procurement identity verification
Density (0.846 g/mL) and flash point (-40 °C) as receipt check specifications
Differentiation from branched isomer (0.856 g/mL) and longer-chain analog (0.843 g/mL)

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